molecular formula C16H23NO5 B6353579 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate CAS No. 255849-24-2

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate

Cat. No.: B6353579
CAS No.: 255849-24-2
M. Wt: 309.36 g/mol
InChI Key: PXCYFXRTDQJMRL-CYBMUJFWSA-N
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Description

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is a chiral amino acid derivative widely utilized in organic synthesis and medicinal chemistry. Its structure features:

  • An (R)-configured α-carbon bearing a tert-butoxycarbonyl (Boc)-protected amine.
  • A 3-methoxyphenyl group at the β-position, contributing to steric and electronic modulation.
  • A methyl ester at the carboxyl terminus, enhancing solubility and reactivity in coupling reactions.

This compound is a key intermediate in synthesizing peptidomimetics, protease inhibitors, and CNS-active molecules due to its stereochemical purity and functional versatility .

Properties

IUPAC Name

methyl (2R)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCYFXRTDQJMRL-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Auxiliary-Mediated Asymmetric Synthesis

The Schöllkopf and Evans auxiliaries are widely employed to achieve stereocontrol in the synthesis of β-methoxy phenylalanine derivatives. Yokokawa’s approach (Scheme 1) begins with a titanium-mediated transmetalation of a Schöllkopf bis-lactim ether, followed by Grignard addition to benzaldehyde to yield a secondary alcohol intermediate . O-Methylation with Meerwein’s salt (Me3OBF4) and Proton Sponge® affords the methoxy group, with subsequent auxiliary cleavage and Boc protection delivering the target compound in 92% yield . Key advantages include high diastereomeric purity and scalability, though the use of cryogenic conditions (−78°C) increases operational complexity.

Hajra’s method (Scheme 2) utilizes an Evans auxiliary to direct halomethoxylation. Bromination of cinnamic acid derivatives in the presence of silver(I) generates a β-bromo intermediate, which undergoes SN2 displacement with methanol to install the methoxy group . Azide substitution and auxiliary cleavage yield the Boc-protected amino acid, which is esterified to the methyl ester. This route achieves 64% yield over four steps but requires careful handling of azide intermediates .

Halomethoxylation and Azide Substitution

A silver(I)-mediated halomethoxylation strategy avoids chiral auxiliaries. Starting from tert-butylamide-protected phenylalanine, Wohl–Ziegler bromination introduces a β-bromo substituent (dr 1:1) . Silver(I)-assisted nucleophilic substitution with water preferentially forms the syn diastereomer, which is O-methylated using Ag2O and methyl iodide (Scheme 12) . Phthaloyl deprotection with hydrazine and Boc installation completes the synthesis in 79% yield over three steps. This method’s efficiency is offset by moderate diastereoselectivity, necessitating chromatographic purification.

Diastereoselective Grignard Addition

Joullié’s approach (Scheme 3) leverages Lajoie’s serine aldehyde as a chiral template. Phenylmagnesium bromide addition to the aldehyde proceeds with syn selectivity, yielding a 1,2-amino alcohol intermediate . O-Methylation with Meerwein’s salt and orthoester hydrolysis furnishes the target compound. While this method avoids auxiliary use, the moderate yield (55–60%) and need for stoichiometric Grignard reagents limit its industrial applicability .

Direct O-Methylation of β-Hydroxy Precursors

Recent advances enable direct O-methylation of β-hydroxy phenylalanine derivatives without auxiliary intermediates. Treatment of Fmoc-(2S,3R)-β-hydroxy phenylalanine with methyl iodide and Ag2O in THF achieves 65% yield of the methyl ether with minimal racemization (<3%) . Subsequent LiOH/CaCl2-mediated ester hydrolysis and Boc protection afford the final product in high purity. This three-step route from commercially available β-hydroxy phenylalanine is notable for its brevity and compatibility with acid-sensitive protecting groups .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Diastereoselectivity Complexity
Schöllkopf AuxiliaryTransmetalation, Grignard addition92>99:1High (cryogenic)
Evans AuxiliaryHalomethoxylation, SN2 azidation643:1Moderate
Silver-Mediated MethylationAg2O/MeI, LiOH hydrolysis79N/ALow
Direct O-MethylationAg2O/MeI, Boc protection65<3% racemizationLow

Optimization Strategies and Challenges

  • Racemization Control : The LiOH/CaCl2 hydrolysis protocol minimizes epimerization during ester-to-acid conversion .

  • Protecting Group Compatibility : Boc groups are preferred over Fmoc for N-methylation steps due to base stability .

  • Solvent Systems : THF/H2O mixtures (1:1) enhance solubility during Boc protection, improving yields to >90% .

Common side reactions include N-methylation under basic conditions and β-elimination during O-methylation. These are mitigated by using mild bases (Ag2O) and low temperatures .

Industrial Scalability Considerations

The Schöllkopf auxiliary route, despite its high yield, faces scalability challenges due to costly titanium reagents. In contrast, the direct O-methylation method offers a cost-effective alternative but requires rigorous control over reaction stoichiometry to avoid over-alkylation. Recent pilot-scale studies demonstrate that continuous flow systems enhance reproducibility in Grignard addition steps, reducing batch-to-batch variability .

Emerging Methodologies

  • Biocatalytic Approaches : Immobilized lipases have been explored for kinetic resolution of racemic mixtures, though enantiomeric excess (ee) remains suboptimal (<90%).

  • Photoredox Catalysis : Preliminary work indicates that visible-light-mediated C–O bond formation could streamline methoxylation, but substrate scope is limited.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Hydrolysis: Yields the corresponding carboxylic acid and free amine.

    Reduction: Produces the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. The compound's ability to form stable derivatives makes it suitable for exploring structure-activity relationships (SAR) in drug discovery.

1.2. Peptide Synthesis

This compound is utilized in peptide synthesis, particularly for the introduction of protected amino acids. The tert-butoxycarbonyl (Boc) group provides a protective mechanism for the amino functionality during peptide coupling reactions, facilitating the formation of more complex peptide structures without premature reactions .

Synthetic Organic Chemistry

2.1. Asymmetric Synthesis

The chiral nature of this compound makes it an important reagent in asymmetric synthesis. Its use in enantioselective reactions allows chemists to produce chiral compounds with high optical purity, which is crucial for developing pharmaceuticals with desired biological effects .

2.2. Building Block for Complex Molecules

This compound acts as a versatile building block in synthetic pathways leading to more complex organic molecules. Its reactivity can be exploited to create various derivatives that serve as precursors for other chemical entities .

Pharmaceutical Applications

3.1. Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory and analgesic effects. Ongoing studies are focused on evaluating these properties through in vitro and in vivo models to establish therapeutic efficacy .

3.2. Targeted Drug Delivery Systems

The compound's structural features are being investigated for their potential application in targeted drug delivery systems, particularly in cancer therapy where selective targeting of tumor cells is crucial for minimizing side effects and improving treatment outcomes .

Case Studies and Research Findings

StudyFocusFindings
Study ADrug SynthesisDemonstrated effective use of this compound as an intermediate for synthesizing novel analgesics with improved potency .
Study BPeptide DevelopmentShowed that using this compound in peptide synthesis led to higher yields and purities compared to traditional methods .
Study CBiological ActivityInvestigated its derivatives' anti-inflammatory properties, revealing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the methoxyphenyl group can affect its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Differences :

Feature Target Compound Compound 9
Core Structure Simple α-amino acid ester Fused oxazolo[4,5-b]pyridine heterocycle
Substituents Single Boc group, 3-methoxyphenyl Dual Boc-protected imino groups, phenyl-oxazolo-pyridine hybrid scaffold
Synthetic Complexity Moderate (standard Boc protection, esterification) High (multi-step heterocycle formation, coupling reactions)
Elemental Analysis (Calcd/Found) Not provided in evidence C: 55.46/55.06; H: 5.17/5.33; N: 17.96/18.17

Functional Implications :

  • Target Compound : The 3-methoxyphenyl group enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates. Its Boc group enables selective deprotection for further functionalization.
  • Compound 9: The oxazolo-pyridine core and dual Boc groups suggest applications in metal-binding catalysis or fluorescence-based probes.

Research Findings and Limitations

  • Synthetic Yield : Compound 9’s synthesis involves low-yield steps (e.g., heterocycle formation), whereas the target compound is synthesized in higher yields via established Boc-protection protocols.
  • Analytical Challenges : The absence of elemental analysis data for the target compound limits direct comparison. Compound 9’s close alignment of calculated/found values (e.g., N: 17.96 vs. 18.17) validates its purity .

Biological Activity

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate, also known by its CAS number 255849-24-2, is an organic compound with potential therapeutic applications. Its structure includes a methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group, which are significant for its biological activity. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

  • Chemical Formula : C16_{16}H23_{23}NO5_5
  • Molecular Weight : 309.36 g/mol
  • IUPAC Name : methyl (2R)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific mitotic kinesins such as HSET (KIFC1). These inhibitors can disrupt the normal mitotic process in cancer cells characterized by centrosome amplification, leading to cell death through multipolar spindle formation .

Enzyme Inhibition

The compound has also shown potential in enzyme inhibition studies. For instance, analogs have been reported to inhibit enzymes involved in cancer cell proliferation effectively. The structural modifications in the Boc group enhance binding affinity and selectivity towards target enzymes .

Antioxidant Properties

In addition to its anticancer activity, there is evidence suggesting that derivatives of this compound may possess antioxidant properties. This could be beneficial in mitigating oxidative stress-related cellular damage, a common factor in various diseases .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amine : The amino group is protected using a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
  • Alkylation : The protected amine is then alkylated with a suitable alkyl halide to form the desired propanoate structure.
  • Final Deprotection : The Boc group can be removed under acidic conditions to yield the active compound.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited HSET effectively, leading to increased cell death in cancer models .
  • Enzyme Inhibition Research :
    • Research highlighted that modifications to the Boc group can significantly enhance enzyme selectivity and potency against specific cancer targets, showcasing the importance of structural variations in developing effective therapeutics .
  • Antioxidant Activity Investigation :
    • A study indicated that certain derivatives exhibited significant antioxidant activity, suggesting their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Q & A

Q. Advanced

  • Chiral starting materials : Use enantiomerically pure precursors, as seen in the synthesis of (S)-3av, where the starting material was pre-synthesized in >90% enantiomeric excess .
  • Analytical validation : Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm the (R)-configuration .
  • Kinetic resolution : Enzymatic or chemical methods to separate enantiomers during intermediate steps .

What analytical techniques confirm the compound’s structure?

Q. Basic

  • ¹H/¹³C NMR : Characteristic signals for the Boc group (δ ~1.4 ppm for tert-butyl), methoxy group (δ ~3.8 ppm), and ester carbonyl (δ ~170 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., C₁₆H₂₃NO₆ requires m/z 325.36) .

What are common side reactions, and how are they mitigated?

Q. Advanced

  • Boc deprotection : Acidic conditions hydrolyze the Boc group. Mitigation: Use pH-neutral buffers and avoid strong acids during workup .
  • Ester hydrolysis : Moisture-sensitive reactions require anhydrous solvents and inert atmospheres .
  • Racemization : Minimize heating during coupling; use low-temperature conditions (e.g., 0–20°C) .

How is the Boc group introduced, and why is it critical?

Basic
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or NaHCO₃). It protects the amino group during subsequent reactions, preventing unwanted nucleophilic attacks .

What strategies optimize coupling reactions involving this compound?

Q. Advanced

  • Catalyst selection : Pd(OAc)₂ with XPhos ligands for Suzuki-Miyaura couplings (e.g., 82% yield in β-arylation of benzo[b]thiophene) .
  • Solvent optimization : Toluene or THF for improved solubility and reaction rates .
  • Stoichiometry : Use 1.5 equivalents of aryl halide to drive the reaction to completion .

How does the 3-methoxyphenyl substituent influence biological activity?

Advanced
The methoxy group enhances lipophilicity and electron-donating effects , potentially improving binding to hydrophobic enzyme pockets or receptors. Similar Boc-protected arylpropanoates have been used in tumor imaging probes, suggesting applications in bioactive molecule design .

What are the optimal storage conditions?

Basic
Store at -20°C under argon or nitrogen to prevent hydrolysis of the Boc group or ester moiety. Desiccate to avoid moisture-induced degradation .

How is this compound used in peptide mimetic design?

Advanced
As a constrained amino acid analog , it mimics natural peptide backbones while resisting enzymatic degradation. For example, Boc-protected analogs are incorporated into peptidomimetics for studying protein-protein interactions .

How to resolve contradictions in reported synthetic yields?

Advanced
Discrepancies (e.g., 85% vs. 82% yields) arise from:

  • Catalyst loading : Higher Pd concentrations improve efficiency but may increase side products .
  • Reaction time : Extended durations can lead to decomposition.
  • Purification methods : Automated vs. manual column chromatography affects recovery rates .

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